molecular formula C19H21ClN4O B11002074 (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11002074
M. Wt: 356.8 g/mol
InChI Key: BHOURLBSIWOLIS-UHFFFAOYSA-N
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Description

The compound (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features a combination of pyridazine, piperidine, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the chloropyridazine, piperidine, and dihydroisoquinoline derivatives. These components are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

(1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molecules that feature pyridazine, piperidine, or isoquinoline moieties. Examples might include:

  • (1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone
  • (3,4-dihydroisoquinolin-2(1H)-yl)methanone

Uniqueness

The uniqueness of (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules.

Properties

Molecular Formula

C19H21ClN4O

Molecular Weight

356.8 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C19H21ClN4O/c20-17-5-6-18(22-21-17)23-10-8-15(9-11-23)19(25)24-12-7-14-3-1-2-4-16(14)13-24/h1-6,15H,7-13H2

InChI Key

BHOURLBSIWOLIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN=C(C=C4)Cl

Origin of Product

United States

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